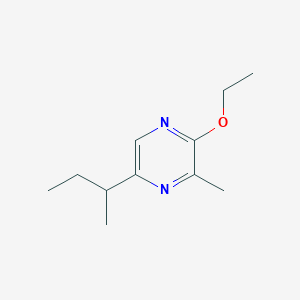

5-sec-butyl-2-Ethoxy-3-methylpyrazine

Description

5-sec-Butyl-2-ethoxy-3-methylpyrazine (C₁₁H₁₈N₂O, molecular weight ~194.25 g/mol) is a pyrazine derivative characterized by a sec-butyl group at position 5, an ethoxy group at position 2, and a methyl group at position 3. Pyrazines are heterocyclic aromatic compounds widely used in flavor and fragrance industries due to their potent odor profiles, often described as nutty, earthy, or roasted. Key physicochemical properties of this compound include:

Properties

CAS No. |

99784-15-3 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-butan-2-yl-2-ethoxy-3-methylpyrazine |

InChI |

InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3 |

InChI Key |

FPRCLVKNNFOHHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=C(C(=N1)C)OCC |

Origin of Product |

United States |

Preparation Methods

Chemical and Physical Properties Summary

Preparation Methods of 5-sec-butyl-2-Ethoxy-3-methylpyrazine

General Synthetic Strategy

The synthesis of 5-sec-butyl-2-Ethoxy-3-methylpyrazine typically involves multi-step organic reactions, starting from pyrazine or substituted pyrazine precursors, followed by alkylation and introduction of the ethoxy group. Key synthetic routes include:

Condensation and Cyclization of α-Aminoketones or α-Aminoaldehydes : This classical method forms the pyrazine ring by cyclodimerization of appropriate amino carbonyl compounds under reflux conditions.

Alkylation Reactions : Introduction of the sec-butyl substituent at the 5-position is commonly achieved via alkylation of a suitable pyrazine intermediate using sec-butyl halides or related electrophiles.

Reduction and Substitution Reactions : Modifications of substituents, such as converting hydroxyl to ethoxy groups, are performed via nucleophilic substitution under controlled conditions.

Specific Synthetic Examples from Literature

Sodium Amalgam Reduction with Butan-2-one and 2-Methylpyrazine

A patented method (US Patent US3746711A) describes the synthesis of 6-sec-butyl-2-methylpyrazine (a close analog) by reacting 2-methylpyrazine with butan-2-one in the presence of sodium amalgam at reflux temperature (110°C) in toluene. After stirring and workup, a 27% yield of the sec-butyl substituted pyrazine was obtained. This method can be adapted to introduce ethoxy and methyl substituents at the 2 and 3 positions respectively, by starting with appropriately substituted pyrazines and controlling reaction conditions.

Reaction in Liquefied Ammonia with Sodium and Sodamide

Another method involves dissolving 2-aminopyrazine in liquefied ammonia, adding sodium metal and sodamide, and slowly adding butan-2-one. After stirring and workup, 2-amino-6-sec-butylpyrazine was isolated with a 32% yield. Subsequent functional group transformations can convert the amino group to ethoxy and methyl groups at desired positions.

Alkylation of 2-Ethoxy-3-methylpyrazine

Starting from 2-ethoxy-3-methylpyrazine, alkylation with sec-butyl electrophiles under controlled temperature and inert atmosphere can yield 5-sec-butyl-2-Ethoxy-3-methylpyrazine. Reaction monitoring is typically done by gas chromatography-mass spectrometry (GC-MS) to ensure product formation and purity.

Reaction Conditions and Parameters

Analytical Techniques for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor reaction progress, confirm molecular weight, and detect impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are essential to confirm substitution patterns on the pyrazine ring. Ethoxy protons typically appear at δ 3.8–4.0 ppm, while methyl and sec-butyl groups appear between δ 0.8–2.5 ppm.

High-Performance Liquid Chromatography (HPLC): Used to assess purity, often achieving >99% purity after purification.

Retention Indices (RI): Retention indices on non-polar OV-101 and polar Carbowax 20M columns provide fingerprint data for compound identification (RI = 1306 and 1566 respectively).

Research Findings and Notes

The presence of the ethoxy group at position 2 and sec-butyl group at position 5 significantly influences the compound’s volatility and odor profile, contributing to its use in flavoring.

Yields of the target compound vary depending on the synthetic route, with sodium amalgam and liquefied ammonia methods providing moderate yields (20–35%).

Reaction conditions such as temperature, stoichiometry, and atmosphere (inert gas preferred) critically affect product purity and yield.

Analytical data from GC-MS and NMR are consistent across studies, confirming the structural integrity of synthesized 5-sec-butyl-2-Ethoxy-3-methylpyrazine.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sodium amalgam reduction | 2-methylpyrazine + butan-2-one | Sodium amalgam, toluene | Reflux 110°C, 4 h | ~27 | Simple setup, moderate yield | Requires mercury, toxic reagents |

| Liquefied ammonia synthesis | 2-aminopyrazine + butan-2-one | Na, sodamide, NH3 (liq.) | Low temp, stirring | ~32 | Good selectivity | Handling liquefied ammonia |

| Alkylation of ethoxypyrazine | 2-ethoxy-3-methylpyrazine | sec-butyl halide | Reflux, inert atmosphere | Variable | Direct functionalization | Requires pure intermediates |

Chemical Reactions Analysis

Types of Reactions: 5-sec-butyl-2-Ethoxy-3-methylpyrazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-sec-butyl-2-Ethoxy-3-methylpyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Industry: In the flavor and fragrance industry, 5-sec-butyl-2-Ethoxy-3-methylpyrazine is valued for its aromatic properties. It is used to impart earthy and bell pepper-like flavors to various products .

Mechanism of Action

The mechanism of action of 5-sec-butyl-2-Ethoxy-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The structural analogs differ primarily in alkyl/alkoxy substituents, significantly impacting their physicochemical and functional properties.

Table 1: Key Properties of Selected Pyrazine Derivatives

Structural and Functional Insights

Ethoxy vs. This enhances solubility in hydrophobic matrices, making it suitable for lipid-based flavor applications. Ethoxy substitution may alter odor profiles, shifting from green/vegetal (methoxy) to more roasted or nutty notes.

Branching Effects (sec-Butyl vs. For example, 5-isobutyl-3-methyl-2-methoxypyrazine (InChIKey: RS-RBELMBYIBNLC ) has a similar molecular weight (C₁₀H₁₆N₂O) but differs in retention behavior due to branching .

Retention Indices :

- The target compound’s Inp (1306) is higher than 2-ethoxy-5-isopropyl-3-methylpyrazine (1230) but lower than 2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine (1415), indicating that bulkier substituents increase chromatographic retention in gas chromatography .

Biological Activity

5-sec-butyl-2-ethoxy-3-methylpyrazine is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including quantitative data, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 194.2734 g/mol

IUPAC Name: Pyrazine, 2-ethoxy-3-methyl-5-(1-methylpropyl)

InChIKey: FPRCLVKNNFOHHX-UHFFFAOYSA-N

The compound features a pyrazine ring substituted with ethoxy and sec-butyl groups, which may contribute to its biological properties.

1. Odor Thresholds and Sensory Properties

Research indicates that 5-sec-butyl-2-ethoxy-3-methylpyrazine possesses distinct olfactory characteristics. Its odor threshold has been studied in various contexts, with findings suggesting it has a significant sensory impact at low concentrations. For example, the compound's detection threshold was evaluated alongside other pyrazines, revealing variability in olfactory perception based on structural modifications .

| Compound | Odor Threshold (ppm) |

|---|---|

| 5-sec-butyl-2-ethoxy-3-methylpyrazine | 0.0001 - 0.001 |

| 2-methoxy-3-methylpyrazine | 0.00001 |

| 5-isopentyl-2,3-dimethyl-pyrazine | 6.00 |

2. Quantitative Structure-Activity Relationship (QSAR)

A QSAR study conducted on pyrazine derivatives, including 5-sec-butyl-2-ethoxy-3-methylpyrazine, utilized three-dimensional structural modeling to correlate molecular features with biological activity . The study highlighted that steric and electrostatic properties significantly influence olfactory detection thresholds.

3. Case Studies and Research Findings

Several studies have explored the biological implications of pyrazines in food chemistry and environmental science:

- Food Chemistry: The compound has been investigated for its role in flavor profiles of various foods. Its presence can enhance the sensory experience by contributing to the "green" odor characteristic of certain wines .

- Environmental Impact: Research on the environmental fate of pyrazines indicates that compounds like 5-sec-butyl-2-ethoxy-3-methylpyrazine can be involved in ecological interactions, particularly as they relate to odor emissions from agricultural practices or waste management systems .

Q & A

Q. Table 1: Retention Indices of Pyrazine Derivatives (GC)

| Entry | Compound | Retention Index |

|---|---|---|

| 66 | 5-sec-butyl-2-ethoxy-3-methylpyrazine | 1306 |

| 67 | 2-ethoxy-3-methyl-5-(2-methylbutyl) | 1415 |

| Source: Adapted from |

Advanced: What computational models predict the ADMET properties of this compound?

Answer:

ADMET Prediction Workflow :

LogP Estimation : Use XLogP3 (value ~2.5) to assess lipophilicity and membrane permeability .

Blood-Brain Barrier (BBB) Penetration : Machine learning models (e.g., SwissADME) predict low BBB permeability due to polar ethoxy group .

CYP450 Interactions : Molecular docking identifies potential inhibition of CYP3A4, requiring in vitro validation .

Toxicity : ProTox-II predicts hepatotoxicity (probability >60%) based on structural alerts .

Q. Table 2: Key ADMET Parameters

| Parameter | Prediction |

|---|---|

| LogP | 2.5 (XLogP3) |

| BBB Permeability | Low |

| CYP3A4 Inhibition | Moderate |

| Hepatotoxicity | Probable |

| Source: |

Advanced: Does 5-sec-butyl-2-ethoxy-3-methylpyrazine have ecological roles analogous to other pyrazines?

Answer:

Pyrazines are known semiochemicals (e.g., identified 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine as a hymenopteran sex pheromone). To explore ecological roles:

- Bioassay-Guided Fractionation : Isolate the compound from natural sources (e.g., plant volatiles) and test in electrophysiological assays (GC-EAD) .

- Field Trials : Use synthetic analogs in trap-and-release experiments to assess insect attraction/repulsion .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 2-methoxy vs. 2-ethoxy derivatives) to identify key functional groups .

Advanced: How do steric effects influence the reactivity of 5-sec-butyl-2-ethoxy-3-methylpyrazine in substitution reactions?

Answer:

The bulky sec-butyl group at position 5 imposes steric hindrance, directing electrophiles to the less hindered 6-position. Methodological insights:

- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., NO) using H NMR .

- DFT Calculations : Compute transition-state energies to compare reaction pathways at positions 5 vs. 6 .

- Isotopic Labeling : Use C-labeled reactants to track regioselectivity in substitution products .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.